3-((5-Methylfuran-2-yl)methyl)-8-azabicyclo[3.2.1]octane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((5-Methylfuran-2-yl)methyl)-8-azabicyclo[3.2.1]octane hydrochloride is a complex organic compound that features a bicyclic structure with a furan ring. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Methylfuran-2-yl)methyl)-8-azabicyclo[3.2.1]octane hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by regioselective cleavage of the obtained tricyclo[3.2.1.02.7]octan-3-one intermediate . The reaction conditions often require specific catalysts and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer greater efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-((5-Methylfuran-2-yl)methyl)-8-azabicyclo[3.2.1]octane hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different derivatives.
Reduction: The compound can be reduced under specific conditions to yield different bicyclic structures.
Substitution: Various substituents can be introduced into the bicyclic framework through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction can yield various reduced bicyclic compounds.
Scientific Research Applications
3-((5-Methylfuran-2-yl)methyl)-8-azabicyclo[3.2.1]octane hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its effects on the central nervous system.
Mechanism of Action
The mechanism of action of 3-((5-Methylfuran-2-yl)methyl)-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors in the central nervous system, modulating neurotransmitter release and uptake. This interaction can lead to various physiological effects, including analgesic and anti-inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.2.1]octane: Shares the bicyclic framework but lacks the furan ring.
Tricyclo[3.2.1.02.7]octane: Contains an additional ring, making it more complex.
Fluoropyridines: Similar in terms of their bicyclic structure but contain fluorine atoms instead of a furan ring.
Uniqueness
3-((5-Methylfuran-2-yl)methyl)-8-azabicyclo[3.2.1]octane hydrochloride is unique due to its combination of a bicyclic framework with a furan ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H20ClNO |
---|---|
Molecular Weight |
241.76 g/mol |
IUPAC Name |
3-[(5-methylfuran-2-yl)methyl]-8-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C13H19NO.ClH/c1-9-2-5-13(15-9)8-10-6-11-3-4-12(7-10)14-11;/h2,5,10-12,14H,3-4,6-8H2,1H3;1H |
InChI Key |
FVQATZURTOFMKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CC2CC3CCC(C2)N3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.